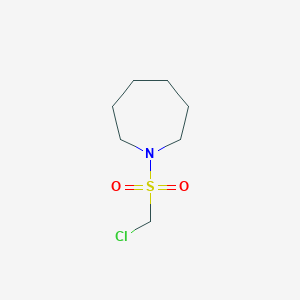

1-Chloromethanesulfonylazepane

Description

Overview of Seven-Membered Nitrogen Heterocycles (Azepanes) in Organic Synthesis

Azepanes are saturated seven-membered rings containing a nitrogen atom. This structural motif is of considerable interest in organic synthesis and medicinal chemistry. cdnsciencepub.comucla.edu Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), the larger, more flexible seven-membered ring of azepane allows it to adopt a wider range of conformations. jove.com This conformational diversity can be crucial for its biological activity. jove.com

The synthesis of the azepane ring is a key challenge for organic chemists, with various strategies developed, including ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences. cdnsciencepub.com For instance, recent advancements have demonstrated the preparation of complex azepanes from simple nitroarenes through a photochemical dearomative ring expansion. sarchemlabs.com

The significance of the azepane scaffold is underscored by its presence in numerous natural products and pharmaceutically active compounds. ucla.edujove.com Azepane derivatives have been shown to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. cdnsciencepub.comorgsyn.org Notable examples of drugs containing the azepane ring include Tolazamide, an oral blood glucose-lowering drug, and Azelastine, a potent histamine (B1213489) antagonist. jove.com The inherent three-dimensional character of the azepane ring makes it a valuable scaffold in drug discovery, allowing for the exploration of vast chemical space around a biological target. sigmaaldrich.com

Importance of Sulfonyl Chlorides in Chemical Transformations

Sulfonyl chlorides are a class of organic compounds characterized by a sulfonyl group (-SO2-) attached to a chlorine atom. ucla.edu They are highly reactive electrophiles, a property stemming from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group. fiveable.me This reactivity makes them exceptionally useful reagents in a wide range of chemical transformations. fiveable.memolport.com

One of the most prominent reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. jove.commolport.com This reaction, often referred to as the Hinsberg test, is a classic method for distinguishing between different classes of amines. jove.com The resulting sulfonamides are a critical functional group in many pharmaceutical drugs, including antibiotics and antihypertensive medications. fiveable.me

Furthermore, sulfonyl chlorides react with alcohols to produce sulfonate esters. fiveable.metaylorandfrancis.com They are also employed as intermediates in the synthesis of dyes, pigments, and pesticides. sarchemlabs.comquora.com The versatility of sulfonyl chlorides allows for the introduction of the sulfonyl group into organic molecules, which can then be further functionalized or used as a protecting group. fiveable.me Innovations in this area include the development of greener synthetic routes and the use of sulfonyl chlorides in flow chemistry platforms to streamline processes and reduce waste. sarchemlabs.com

Contextualization of 1-Chloromethanesulfonylazepane within Advanced Organic and Heterocyclic Chemistry

This compound, with the CAS number 118767-59-2, is a specific molecule that combines the azepane scaffold with a chloromethanesulfonyl group. fiveable.me While detailed research findings on this particular compound are not extensively documented in publicly available literature, its structure allows for significant insights into its potential reactivity and applications within advanced organic and heterocyclic chemistry.

The synthesis of this compound would logically proceed via the reaction of azepane with chloromethanesulfonyl chloride. Chloromethanesulfonyl chloride itself is a known reactive intermediate used in organic synthesis. thermofisher.kr The reaction would involve the nucleophilic attack of the secondary amine of the azepane ring on the electrophilic sulfur atom of chloromethanesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.

Given the reactivity of the sulfonyl chloride functional group, this compound is likely a valuable intermediate for further chemical modifications. The presence of the azepane ring, a known pharmacophore, suggests that derivatives of this compound could be of interest in medicinal chemistry research. The chloromethyl group attached to the sulfonyl group also provides an additional site for nucleophilic substitution, further expanding its synthetic utility.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 118767-59-2 fiveable.me |

| Molecular Formula | C7H14ClNO2S |

| Inferred Synthesis | Reaction of azepane and chloromethanesulfonyl chloride |

| Key Functional Groups | Azepane, Sulfonyl chloride |

| Potential Reactivity | Nucleophilic substitution at the sulfonyl chloride |

| Potential Applications | Intermediate in organic synthesis and medicinal chemistry |

Structure

3D Structure

Properties

Molecular Formula |

C7H14ClNO2S |

|---|---|

Molecular Weight |

211.71 g/mol |

IUPAC Name |

1-(chloromethylsulfonyl)azepane |

InChI |

InChI=1S/C7H14ClNO2S/c8-7-12(10,11)9-5-3-1-2-4-6-9/h1-7H2 |

InChI Key |

CSHNSLBPSCTMNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloromethanesulfonylazepane

Synthesis of Azepane Core Structures as Precursors

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, serves as the essential precursor for 1-Chloromethanesulfonylazepane. wikipedia.org Its synthesis can be achieved through various strategic approaches, including constructing the ring from an acyclic precursor, expanding a pre-existing smaller ring, or assembling it from multiple components in a single step.

Ring-Closing Strategies for Azepane Formation

Ring-closing strategies, particularly Ring-Closing Metathesis (RCM), are powerful methods for the synthesis of unsaturated rings, including azepane derivatives. wikipedia.org This reaction typically involves the intramolecular metathesis of a diene precursor, catalyzed by metal complexes, most notably those containing ruthenium, such as Grubbs catalysts. wikipedia.orgresearchgate.net The process forms a new carbon-carbon double bond to create the cyclic structure, releasing ethylene (B1197577) as the sole byproduct. wikipedia.org

The versatility of RCM allows for the formation of 5- to 30-membered rings and is tolerant of a wide array of functional groups, making it a valuable tool in complex molecule synthesis. wikipedia.org For instance, the synthesis of benzo nih.govresearchgate.netazepino[1,2-b]isoquinolin-9-ones has been accomplished using RCM on suitable diene precursors. researchgate.net Similarly, trihydroxyazepane has been synthesized from a common precursor using RCM as the key ring-forming step. rsc.org Enyne metathesis, a related reaction, can also be employed to create functionalized azepane rings. unimi.it

Table 1: Examples of Ring-Closing Metathesis for Azepane Synthesis

| Precursor Type | Catalyst | Product | Reference |

|---|---|---|---|

| Diene | Ruthenium Indenylidene Complex | 7-membered heterocycle intermediate for (−)-balanol | wikipedia.org |

| Diene | Grubbs Catalyst | Benzo nih.govresearchgate.netazepino[1,2-b]isoquinolinones | researchgate.net |

Ring-Expansion Approaches from Smaller Nitrogen Heterocycles (e.g., Piperidines)

Ring-expansion reactions provide an alternative and effective route to the azepane core by enlarging smaller, more readily available nitrogen heterocycles like piperidines and pyrrolidines. This strategy leverages the stability and established chemistry of five- and six-membered rings to access the more challenging seven-membered system.

One innovative method involves the photochemical dearomative ring expansion of nitroarenes. rwth-aachen.denih.govresearchgate.netmanchester.ac.uk This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system. The conversion of the nitro group into a singlet nitrene is a key step, which is followed by hydrogenolysis to yield the saturated azepane. rwth-aachen.denih.govresearchgate.net This approach allows for the precise introduction of substituents onto the azepane core by starting with appropriately substituted nitroarenes. rwth-aachen.de

Another significant approach is the palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines. This methodology efficiently converts the six-membered ring into the corresponding seven-membered azepane under mild conditions, with a high degree of stereochemical retention. chemrxiv.org The transformation of bicyclic azetidinium intermediates, induced by nucleophiles, can also be used to expand four-membered rings to larger heterocycles, including azepanes. researchgate.net

Table 2: Selected Ring-Expansion Methodologies for Azepane Synthesis

| Starting Material | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitroarenes | Blue Light (photochemistry), H₂/Pd/C | Polysubstituted Azepanes | rwth-aachen.denih.govresearchgate.net |

| 2-Vinyl Piperidines | Palladium Catalyst | Azepanes | chemrxiv.org |

| Piperidine (B6355638) Derivatives | N/A (investigated via calculations) | Azepane Derivatives | rsc.org |

Introduction and Functionalization with the Methanesulfonyl Chloride Moiety

Once the azepane core is synthesized, the final step is the attachment of the chloromethanesulfonyl group to the nitrogen atom. This is achieved through a standard N-sulfonylation reaction, which requires a suitable chloromethanesulfonyl synthon.

Preparation of Methanesulfonyl Chloride Synthons

The key reagent for the sulfonylation step is chloromethanesulfonyl chloride (ClCH₂SO₂Cl). Several methods exist for its preparation. One patented process involves starting from the sodium salt of chloromethanesulfonic acid (ClCH₂SO₂ONa). This salt, used as a dried crude product from the reaction of dichloromethane (B109758) with sodium sulfite, is suspended in phosphoryl chloride and reacted with a chlorinating agent like phosphorus pentachloride to yield the desired sulfonyl chloride. google.com Other historical methods for preparing sulfonyl chlorides include the chlorination of various sulfur-containing precursors such as thiols or disulfides in the presence of water. orgsyn.orgsciencemadness.org Chloromethanesulfonyl chloride is a useful intermediate in organic and pharmaceutical synthesis. chemicalbook.com

Table 3: Properties of Chloromethanesulfonyl Chloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CH₂Cl₂O₂S | |

| Molar Mass | 149.00 g/mol | |

| Density | 1.64 g/mL at 20 °C | chemicalbook.com |

N-Sulfonylation Reactions on Azepane Derivatives

N-sulfonylation is the definitive method for forming sulfonamides. cbijournal.com The reaction involves the treatment of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.comrsc.org To synthesize this compound, the secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic sulfur atom of chloromethanesulfonyl chloride. libretexts.org

This reaction is typically carried out in an aprotic solvent. A base, such as pyridine (B92270) or triethylamine, is commonly used to neutralize the hydrochloric acid that is generated as a byproduct, driving the reaction to completion. cbijournal.com The resulting product is a stable N-substituted sulfonamide, in this case, this compound. The sulfonylation of amines is a robust and widely employed transformation in organic synthesis due to its efficiency and the stability of the resulting sulfonamide bond. rsc.orgnih.gov

Optimization and Control of Stereochemical Outcomes in this compound Synthesis

The stereochemical complexity of this compound arises when the azepane ring is substituted. The presence of one or more stereocenters on the seven-membered ring necessitates synthetic methods that can precisely control the three-dimensional architecture of the molecule.

Regioselectivity in the context of this compound synthesis would be relevant if a substituted azepane is used as the starting material, or if a pre-existing functional group on the azepane ring directs the sulfonylation to a specific nitrogen atom in a molecule with multiple amine groups. However, in the direct synthesis from a simple substituted azepane, the primary focus is often on stereoselectivity rather than regioselectivity of the N-sulfonylation itself, as the secondary amine of the azepane is the sole site of reaction.

For the synthesis of a specific regioisomer of a C-substituted this compound, the key is the regioselective synthesis of the substituted azepane precursor itself. Various strategies for the regioselective synthesis of substituted azepanes have been developed, including:

Ring Expansion Reactions: Methods such as the Beckmann rearrangement of cyclohexanone (B45756) oximes or the Schmidt reaction of cyclohexanones can provide access to substituted caprolactams, which can then be reduced to the corresponding substituted azepanes. The position of the substituent on the resulting azepane is determined by its position on the cyclohexanone precursor.

Cyclization of Linear Precursors: The construction of the azepane ring from an acyclic precursor allows for precise placement of substituents. For instance, a linear amino alcohol or amino halide can be cyclized to form the azepane ring, with the positions of the functional groups on the linear chain dictating the substitution pattern of the final product.

Dearomatization of Nitroarenes: A modern approach involves the photochemical dearomative ring expansion of nitroarenes to form azepine derivatives, which can be subsequently reduced to polysubstituted azepanes. The substitution pattern on the final azepane directly corresponds to the ortho, meta, or para substitution of the initial nitroarene. manchester.ac.ukresearchgate.net

The following table summarizes some general approaches to achieve regioselectivity in the synthesis of substituted azepanes, which are the necessary precursors for regiochemically defined this compound derivatives.

| Synthetic Strategy | Description | Control of Regioselectivity |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of a substituted cyclohexanone oxime. | The position of the substituent on the cyclohexanone ring dictates the final substitution pattern on the azepane. |

| Ring-Closing Metathesis | Cyclization of a linear diene containing a nitrogen atom, followed by hydrogenation. | The positions of the terminal alkenes and the nitrogen atom in the linear precursor determine the substituent locations. |

| Photochemical Ring Expansion | Conversion of substituted nitroarenes into substituted azepines via nitrene insertion, followed by reduction. | The substitution pattern of the starting nitroarene is directly translated to the azepane product. manchester.ac.ukresearchgate.net |

Achieving diastereoselectivity and enantioselectivity in the synthesis of chiral this compound derivatives is a significant synthetic challenge. The control of stereochemistry can be achieved either by using a chiral starting material or by employing a chiral catalyst or auxiliary during the synthesis.

Diastereoselective Synthesis:

When the azepane ring contains one or more stereocenters, the introduction of the chloromethanesulfonyl group does not create a new stereocenter at the nitrogen atom under normal conditions (due to rapid nitrogen inversion). However, the synthesis of the substituted azepane precursor itself must be diastereoselective. Diastereoselectivity can be achieved through several methods:

Substrate-Controlled Reactions: The existing stereocenters in a molecule can direct the formation of a new stereocenter. For example, the reduction of a substituted caprolactam with a pre-existing chiral center can proceed with high diastereoselectivity due to steric hindrance, leading to a specific diastereomer of the substituted azepane.

Reagent-Controlled Reactions: The use of sterically demanding reagents can favor the formation of one diastereomer over another. For instance, the hydroboration-oxidation of an unsaturated azepene can exhibit diastereoselectivity based on the face of the double bond that is more accessible to the bulky hydroboration reagent. mdpi.com

Catalytic Diastereoselective Reactions: Transition metal-catalyzed reactions, such as hydrogenation or cyclization, can be rendered diastereoselective by the ligand environment around the metal center.

Enantioselective Synthesis:

The synthesis of a single enantiomer of a chiral substituted this compound requires an enantioselective process. This can be accomplished by:

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material, such as an amino acid or a carbohydrate, to construct the chiral azepane ring. acs.org

Asymmetric Catalysis: Using a chiral catalyst to create the desired stereocenter(s). This is one of the most efficient methods for generating enantiomerically enriched products. Examples include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral enamine or imine precursor to the azepane ring using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands).

Asymmetric Alkylation: The enantioselective alkylation of an enolate derived from a caprolactam using a chiral phase-transfer catalyst or a chiral ligand.

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as imine reductases or monoamine oxidases, can provide access to enantioenriched azepanes through asymmetric reductive amination or deracemization processes. nih.gov

The table below outlines some established strategies for the stereoselective synthesis of chiral azepane precursors.

| Stereoselective Approach | Methodology | Outcome |

| Asymmetric Catalysis | Use of chiral metal catalysts (e.g., Rh, Ru, Pd) for reactions like hydrogenation, allylic alkylation, or cyclization. chemistryviews.org | High enantiomeric excess (ee) of a specific stereoisomer. |

| Biocatalysis | Employment of enzymes (e.g., imine reductases, oxidases) for asymmetric synthesis or kinetic resolution. nih.gov | Enantioenriched azepane precursors. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct a stereoselective transformation, followed by its removal. | Formation of a preferred diastereomer, which upon auxiliary removal yields an enantiomerically enriched product. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., amino acids, sugars) as starting materials. acs.org | Synthesis of enantiopure azepane derivatives. |

Chemical Reactivity and Transformation of 1 Chloromethanesulfonylazepane

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group

No specific studies on the nucleophilic substitution reactions of 1-Chloromethanesulfonylazepane have been found.

There are no available mechanistic investigations to determine whether the substitution at the sulfonyl chloride group of this compound proceeds via an SN1 or SN2 pathway.

Specific examples and research findings on the reaction of this compound with nitrogen-based nucleophiles are not documented.

There is no available research detailing the reactions of this compound with oxygen- or sulfur-based nucleophiles.

Reactivity Profile of the Azepane Ring System in this compound

No studies concerning the reactivity of the azepane ring within the this compound molecule have been identified.

Information on ring-opening processes for this compound is not available in the current body of scientific literature.

There are no documented studies on ring contraction or expansion rearrangements of the azepane ring in this compound.

Electrophilic and Radical Functionalization of the Azepane Ring

The functionalization of the saturated azepane ring in N-sulfonylated compounds presents a synthetic challenge due to the generally low reactivity of C-H bonds. However, the presence of the sulfonyl group can influence the reactivity of the ring, enabling certain transformations.

Electrophilic Functionalization: The sulfonamide group can act as a directing group in C-H activation reactions, typically favoring functionalization at positions ortho to an aryl substituent on the sulfonyl group. While specific studies on the direct electrophilic functionalization of the azepane ring in this compound are not extensively documented in publicly available literature, related systems offer insights. For instance, the use of a sulfonamide as a directing group for C-H activation in the presence of a palladium catalyst has been reported for the ortho-carbonylation of sulfonylarenes. This suggests that under appropriate catalytic conditions, selective electrophilic substitution on the azepane ring might be achievable, potentially at the α-position to the nitrogen due to electronic effects.

Radical Functionalization: Radical reactions provide an alternative pathway for the functionalization of saturated heterocycles. While specific radical-mediated reactions on the azepane ring of this compound are not detailed in the available literature, general principles of radical chemistry can be applied. For instance, radical reactions initiated from N-hydroxyphthalimide (NHPI) esters are known to generate substrate radicals capable of undergoing various transformations, including additions and cyclizations. In the context of N-sulfonylated amines, radical-mediated processes such as the Hofmann-Löffler-Freytag reaction, which involves the formation of a nitrogen-centered radical followed by intramolecular hydrogen atom transfer, could potentially lead to functionalization at a remote carbon atom of the azepane ring. The specific regioselectivity would be governed by the stability of the resulting carbon-centered radical and the thermodynamics of the hydrogen abstraction step.

Reactions at the Methylene (B1212753) Group Adjacent to the Sulfonyl Moiety (e.g., Sulfene (B1252967) Generation)

The methylene group (CH₂) positioned between the chlorine atom and the sulfonyl group is highly activated and serves as a key site for chemical transformations. The strong electron-withdrawing nature of both the sulfonyl group and the chlorine atom significantly increases the acidity of the methylene protons, facilitating their removal by a base.

This deprotonation is the initial step in the generation of a highly reactive intermediate known as a sulfene (R₂C=SO₂). The formation of sulfenes from α-halosulfonyl compounds in the presence of a base is a well-established process. In the case of this compound, treatment with a suitable base, such as a tertiary amine, would lead to the elimination of hydrogen chloride and the in situ formation of N-azepanylsulfene.

These sulfene intermediates are not typically isolated due to their high reactivity. They readily undergo [2+2] cycloaddition reactions with a variety of unsaturated partners, including alkenes and imines, to form four-membered rings (thietane dioxides and thiazetidine dioxides, respectively). The mechanism of sulfene formation and its subsequent trapping reactions are a cornerstone of organosulfur chemistry.

| Reactant | Base | Intermediate | Product Type |

| This compound | Tertiary Amine | N-Azepanylsulfene | Cycloaddition Adducts |

Comparative Reactivity Studies with Analogous Compounds (e.g., Six-Membered Rings)

While direct, side-by-side comparative studies of the reactivity of this compound and its six-membered ring analogue, 1-Chloromethanesulfonylpiperidine, are not extensively reported, principles of conformational analysis and ring strain can be used to infer potential differences in their chemical behavior.

The seven-membered azepane ring is conformationally more flexible and possesses higher ring strain compared to the relatively stable chair conformation of the six-membered piperidine (B6355638) ring. This difference in ring strain can influence the rates of reactions involving the heterocyclic moiety. For instance, reactions that lead to a change in the hybridization of the ring atoms might be affected by the inherent strain of the starting material.

In reactions involving the exocyclic chloromethylsulfonyl group, such as sulfene formation, the influence of the ring size is likely to be less pronounced. However, the conformational flexibility of the azepane ring could subtly affect the orientation of the sulfonyl group and its interaction with reagents, potentially leading to minor differences in reaction kinetics or product distributions compared to the more rigid piperidine analogue. Further empirical studies are necessary to fully elucidate the comparative reactivity of these homologous compounds.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the atomic connectivity and conformation of 1-Chloromethanesulfonylazepane. emerypharma.com

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the azepane ring and the chloromethyl group. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are crucial for structural assignment. docbrown.info

The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be the most deshielded within the ring system due to the inductive effect of the sulfonyl group and the nitrogen atom. The protons of the chloromethyl group (SO₂CH₂Cl) would also appear significantly downfield due to the strong electron-withdrawing effects of both the sulfonyl group and the chlorine atom. acdlabs.com

Furthermore, ¹H NMR is a powerful tool for studying the conformational dynamics of the seven-membered azepane ring. rsc.orgnih.gov The flexible ring can exist in various conformations, such as chair and boat forms. chemrxiv.org The coupling constants (J-values) between adjacent protons in the ring can provide valuable information about the dihedral angles and, consequently, the preferred conformation in solution. nih.gov Temperature-dependent NMR studies can also reveal information about the energy barriers between different conformations. cas.cz

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| SO₂CH ₂Cl | 4.5 - 4.8 | Singlet (s) | 2H |

| N-CH ₂(α) | 3.4 - 3.6 | Triplet (t) | 4H |

| N-CH₂-CH ₂(β) | 1.8 - 2.0 | Multiplet (m) | 4H |

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| SO₂C H₂Cl | 60 - 65 |

| N-C H₂(α) | 48 - 52 |

| N-CH₂-C H₂(β) | 27 - 30 |

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.govlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the α-, β-, and γ-protons of the azepane ring, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. uvic.camdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. A key expected correlation would be between the protons of the chloromethyl group and the α-carbons of the azepane ring, confirming the N-S bond connectivity through the CH₂ group. emerypharma.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is particularly valuable for conformational analysis, providing evidence for the spatial arrangement of the azepane ring. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high precision (typically to four or more decimal places). nih.gov This allows for the determination of the exact molecular formula of this compound. The experimentally determined exact mass can be compared to the calculated theoretical mass to unequivocally confirm the elemental composition, a critical step in structure verification. researchgate.netyoutube.com HRMS can easily distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov The presence of chlorine and sulfur atoms would also generate a characteristic isotopic pattern, further confirming the structure.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClNO₂S |

| Calculated Monoisotopic Mass | 211.0434 |

Hyphenated techniques combine a separation method, such as liquid chromatography (LC) or gas chromatography (GC), with mass spectrometry for detection. researchgate.net These methods are essential for assessing the purity of a sample and analyzing complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the preferred method for compounds that may be thermally unstable or non-volatile. thermofisher.com this compound, being a polar molecule with a potentially reactive sulfonyl chloride group, is well-suited for LC-MS analysis. nih.gov The sample is injected into an LC system (e.g., using a C18 reversed-phase column), where it is separated from impurities. The eluent is then introduced into the mass spectrometer, which provides mass information for the main compound and any separated impurities, allowing for both quantification and identification. mdpi.com

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. sums.ac.ir While potentially applicable, care would need to be taken to ensure that this compound does not degrade at the high temperatures of the GC injection port. nih.gov GC-MS provides excellent separation efficiency and can be used to detect and identify volatile impurities. mdpi.com

Both LC-MS and GC-MS are powerful tools for quality control, ensuring the purity of synthesized this compound and identifying any byproducts from the reaction. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. mdpi.com These techniques probe the vibrational energy states of molecules, providing a unique "fingerprint" based on the specific bonds present. mdpi.comrsc.org

Infrared (IR) Spectroscopy operates on the principle of absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. rsc.org For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. The analysis of this compound via IR spectroscopy is expected to reveal characteristic absorption bands corresponding to its key structural components: the azepane ring, the sulfonyl group, and the chloromethyl moiety.

Key expected IR absorptions for this compound would include strong, distinct peaks for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group. mdpi.com Additionally, C-H stretching vibrations from the azepane ring and the chloromethyl group would be prominent. libretexts.org Other significant vibrations include C-N stretching, C-S stretching, and the C-Cl stretching mode. vscht.cz

Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, typically from a laser. wikipedia.org A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. wikipedia.org Raman spectroscopy is particularly effective for detecting symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in IR spectra.

For this compound, Raman spectroscopy would be highly sensitive to the symmetric S=O stretch and the C-S and S-N bonds. nih.gov The aliphatic C-C and C-H bonds of the azepane ring would also produce characteristic signals. nih.gov The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. mdpi.com

Below is a table summarizing the expected vibrational frequencies for this compound.

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H (Azepane) | Stretching | 2950-2850 | 2950-2850 | Strong (IR), Medium (Raman) |

| CH₂ (Aliphatic) | Bending (Scissoring) | ~1465 | ~1465 | Medium |

| S=O (Sulfonyl) | Asymmetric Stretch | 1350-1300 | 1350-1300 | Strong (IR), Medium (Raman) |

| S=O (Sulfonyl) | Symmetric Stretch | 1160-1120 | 1160-1120 | Strong (IR), Strong (Raman) |

| C-N (Azepane) | Stretching | 1250-1020 | 1250-1020 | Medium-Weak |

| C-S | Stretching | 800-600 | 800-600 | Medium-Weak (IR), Strong (Raman) |

| C-Cl | Stretching | 800-600 | 800-600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to deduce detailed structural information, including bond lengths, bond angles, and torsional angles with high precision. libretexts.org

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its covalent structure. It would reveal the exact conformation of the seven-membered azepane ring, which can adopt several low-energy conformations (e.g., chair, boat, twist-chair). Furthermore, this technique would define the geometry around the sulfur atom of the sulfonyl group and confirm the connectivity of the chloromethyl group. mdpi.com

The resulting crystal structure would also offer insights into the intermolecular interactions that govern the packing of molecules in the solid state, such as van der Waals forces or potential weak hydrogen bonds. This information is crucial for understanding the physical properties of the compound, including its melting point and solubility. nih.gov

A hypothetical set of crystallographic data for this compound is presented in the table below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₄ClNO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 12.456 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1045.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.345 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a chemical compound. bjbms.org For this compound, various chromatographic methods are employed to ensure its chemical integrity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment in pharmaceutical and chemical analysis due to its high resolution and sensitivity. basicmedicalkey.com A reversed-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar compound like this compound. nih.gov

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). pageplace.de A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. amazonaws.com The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram, often detected using a UV detector. nih.gov Method validation according to ICH guidelines ensures the method is accurate, precise, and robust. mdpi.com

The table below outlines a potential set of parameters for an HPLC purity assessment method.

| Parameter | Condition |

| Instrument | HPLC system with UV Detector |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Expected Retention Time | ~4.5 min |

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. mdpi.com The applicability of GC for this compound would depend on its volatility and stability at the temperatures required for analysis. Given its molecular weight and the presence of a sulfonyl group, it may require elevated temperatures to vaporize without decomposition.

In a GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase interacts differently with various components, leading to their separation. nih.gov A common detector for this type of analysis is a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing structural information for identification of impurities.

A hypothetical set of GC method parameters is detailed in the table below.

| Parameter | Condition |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| Detector | Mass Spectrometer |

| MS Scan Range | 40-400 m/z |

Chirality plays a critical role in the biological activity of many molecules. mdpi.com The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it cannot be resolved into enantiomers.

However, should a derivative of this compound be synthesized that introduces a chiral center (for example, a substituent on one of the carbon atoms of the azepane ring), the assessment of enantiomeric purity would become crucial. nih.gov Chiral chromatography, most commonly chiral HPLC, is the definitive method for separating enantiomers and quantifying their relative amounts. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. phenomenex.com Polysaccharide-based CSPs are widely used for their broad applicability. pharmafocusamerica.com The differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. nih.gov The enantiomeric excess (e.e.) can then be calculated from the relative peak areas in the chromatogram.

A hypothetical chiral HPLC method for a substituted, chiral analogue of this compound is described below.

| Parameter | Condition |

| Instrument | HPLC system with UV Detector |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

Theoretical and Computational Chemistry Investigations of 1 Chloromethanesulfonylazepane

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the precise determination of molecular properties from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijaers.com This theory is based on the principle that the energy of a molecule can be determined from its electron density. For 1-Chloromethanesulfonylazepane, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to perform geometry optimization to find the most stable three-dimensional structure. ijaers.comijaers.com

This process minimizes the total energy of the molecule, providing key energetic data. The calculations would reveal the thermodynamic stability of the molecule. The electronic energy and distribution are fundamental to understanding the molecule's behavior in chemical reactions. nih.gov DFT has been successfully used to study the electronic properties and reactive sites of various sulfonamides. ijaers.comnih.gov The application of DFT to this compound would similarly elucidate its stability and electronic characteristics.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, avoiding empirical parameters. researchgate.net Methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) are used to compute a wide range of molecular properties. nih.govresearchgate.net

Molecular Orbital (MO) Theory Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a framework for understanding chemical bonding and reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of MO theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijaers.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ijaers.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijaers.comnih.gov A smaller gap suggests higher reactivity. ijaers.com

In this compound, the HOMO is expected to be localized primarily on the azepane ring, specifically the nitrogen atom with its lone pair of electrons, and potentially the chlorine atom. The LUMO is likely centered on the electrophilic sulfonyl group, particularly involving the antibonding orbitals of the S=O and S-Cl bonds. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the sulfur atom and could act as an electrophile. The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. icontechjournal.com

Hypothetical Quantum Chemical Properties of this compound

The electron density distribution reveals how charge is spread across a molecule, highlighting electronegative and electropositive regions. ijaers.comnih.gov Computational methods can generate maps of electrostatic potential (MEP), where colors indicate charge distribution—typically red for electron-rich (negative) regions and blue for electron-poor (positive) regions.

For this compound, an MEP would likely show high electron density (negative charge) around the highly electronegative oxygen and chlorine atoms. Conversely, the sulfur atom, bonded to two oxygens and a chlorine, would be significantly electron-deficient (positive charge), making it a primary site for nucleophilic attack. The hydrogen atoms on the azepane ring would carry partial positive charges. Analytical methods like Mulliken population analysis provide numerical values for the partial atomic charges, quantifying this distribution. nih.gov This type of analysis has been used to understand charge redistribution in sulfonamides during conformational changes. cdnsciencepub.com

Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

Conformational Landscape and Dynamics of the Azepane Ring

Seven-membered rings like azepane are conformationally complex and flexible, existing as an equilibrium of several low-energy conformers, most commonly variations of chair, boat, and twist-boat forms. acs.orgresearchgate.net The specific conformation adopted by the azepane ring in this compound is significantly influenced by the steric bulk and electronic properties of the N-chloromethanesulfonyl substituent.

Hypothetical Relative Energies of Azepane Ring Conformations in this compound ```html

| Conformer | Relative Energy (kcal/mol) (Illustrative) |

|---|---|

| Twist-Chair (TC) | 0.00 (Most Stable) |

| Chair (C) | 1.5 |

| Twist-Boat (TB) | 2.8 |

| Boat (B) | 4.2 |

Table of Mentioned Compounds

Compound Name This compound Sulfacetamide Sulfamerazine Sulfapyridine Sulfathiazole P-Iodobenzene sulfonyl chloride Fluorosulfonamide Proheptazine

Computational Mechanistic Studies of this compound Reactions

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions at an atomic level. For a molecule like this compound, which possesses multiple electrophilic centers, computational studies are instrumental in predicting reaction pathways, identifying intermediates, and understanding kinetic and thermodynamic controls. The primary reactive sites are the sulfonyl sulfur atom and the α-carbon of the chloromethyl group. Both are susceptible to nucleophilic attack, leading to distinct product classes.

Density Functional Theory (DFT) is a commonly employed method for these investigations. By mapping the potential energy surface (PES) of a reaction, researchers can trace the lowest energy path from reactants to products. This involves optimizing the geometries of all stationary points, including reactants, intermediates, transition states, and products. For the reactions of this compound, mechanistic studies typically focus on distinguishing between two competing pathways:

Nucleophilic attack at the sulfur atom: This involves the cleavage of the sulfur-chlorine (S-Cl) bond, resulting in the formation of a new sulfur-nucleophile bond and the displacement of a chloride ion. This is a typical nucleophilic substitution at a sulfonyl center.

Nucleophilic attack at the chloromethyl carbon: This is a standard SN2 reaction where the nucleophile displaces the chloride ion from the carbon atom, forming a new carbon-nucleophile bond.

Computational models allow for a direct comparison of the feasibility of these competing pathways, providing insights that guide synthetic strategy and explain observed product distributions.

A critical aspect of mechanistic studies is the localization of transition states (TS) and the calculation of their corresponding energy barriers (activation energies). The transition state represents the maximum energy point along the reaction coordinate and its structure provides a snapshot of the bond-forming and bond-breaking processes. Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following techniques are used to locate these first-order saddle points on the PES. Once a TS geometry is found, its identity is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (ΔE‡ or ΔG‡) is calculated as the energy difference between the transition state and the initial reactant complex. This value is directly related to the reaction rate via the Arrhenius or Eyring equations, with lower barriers indicating faster reactions. For this compound, DFT calculations can be performed to compare the activation barriers for nucleophilic attack at the sulfur versus the carbon atom.

Table 1 presents hypothetical activation energies for the reaction of this compound with a generic nucleophile (Nu-), calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase. These calculations illustrate how computational methods can predict regioselectivity.

| Reaction Pathway | Description | Calculated ΔE‡ (kcal/mol) | Key Bond Changes in TS |

|---|---|---|---|

| Pathway A: Attack at Sulfur | Nucleophilic substitution at the sulfonyl group | 18.5 | Partial Nu-S bond formation; partial S-Cl bond cleavage |

| Pathway B: Attack at Carbon | SN2 substitution at the chloromethyl group | 24.2 | Partial Nu-C bond formation; partial C-Cl bond cleavage |

The data in Table 1 suggest that, under these specific computational conditions (gas phase), nucleophilic attack at the sulfur atom is kinetically favored over attack at the carbon atom due to a significantly lower activation barrier.

Chemical reactions are typically conducted in a solvent, which can profoundly influence reaction rates and mechanisms. Computational chemistry accounts for these environmental effects using solvation models. These are broadly categorized into implicit and explicit models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In these models, a finite number of individual solvent molecules are included in the calculation along with the solute. This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding.

For reactions involving charged or highly polar species, such as the transition states in the nucleophilic substitution of this compound, solvent polarity is a key factor. Polar solvents tend to stabilize charged transition states and intermediates more than neutral reactants, often leading to a reduction in the activation energy and an acceleration of the reaction rate. The effect of solvent on the regioselectivity of nucleophilic attack can be significant, potentially altering the kinetic preference from one site to another.

Table 2 shows a hypothetical analysis of the activation energy for Pathway A (attack at sulfur) in different solvent environments, demonstrating the impact of solvent polarity.

| Solvent | Dielectric Constant (ε) | Computational Model | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | B3LYP/6-311+G(d,p) | 20.1 |

| Toluene | 2.4 | PCM(Toluene)-B3LYP/6-311+G(d,p) | 17.8 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | PCM(DMSO)-B3LYP/6-311+G(d,p) | 14.3 |

As shown, increasing solvent polarity significantly lowers the free energy of activation, indicating a substantial rate enhancement in polar solvents like DMSO compared to the gas phase or non-polar solvents.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. A QSRR model can be used to predict the reactivity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties.

For a series of compounds related to this compound, a QSRR study would involve several steps. First, a training set of analogous compounds is defined, for example, by varying the halogen on the methyl group (e.g., fluoro-, bromo-, iodo- analogs) or by introducing substituents on the azepane ring. Second, a range of molecular descriptors is calculated for each compound using quantum chemical methods. These descriptors can be electronic (e.g., LUMO energy, partial atomic charges), steric (e.g., molecular volume), or thermodynamic in nature. Third, these descriptors are correlated with an experimentally determined measure of reactivity, such as a reaction rate constant (k), using statistical methods like Multiple Linear Regression (MLR).

The resulting QSRR equation takes the general form:

Reactivity (e.g., log(k)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such a model was hypothetically developed to predict the rate of nucleophilic substitution at the sulfur atom for a series of 1-(halomethanesulfonyl)azepanes. Key descriptors identified were the LUMO (Lowest Unoccupied Molecular Orbital) energy, which relates to the electrophilicity of the molecule, and the partial charge on the sulfur atom (qS). A lower LUMO energy and a more positive partial charge on sulfur are expected to correlate with higher reactivity towards nucleophiles.

Table 3 presents data for a hypothetical QSRR study on this series.

| Compound | Calculated LUMO Energy (eV) | Calculated Partial Charge on Sulfur (qS, a.u.) | Observed Reactivity (log(krel)) | Predicted Reactivity (log(krel)) |

|---|---|---|---|---|

| 1-Fluoromethylsulfonylazepane | -0.95 | +1.35 | -0.85 | -0.81 |

| This compound | -1.21 | +1.33 | 0.00 | 0.02 |

| 1-Bromomethanesulfonylazepane | -1.35 | +1.32 | 0.45 | 0.43 |

| 1-Iodomethanesulfonylazepane | -1.52 | +1.30 | 0.88 | 0.90 |

The strong correlation between the observed and predicted reactivity values in Table 3 demonstrates the predictive power of the QSRR model. Such models are invaluable for the in silico screening of compound libraries and for gaining a deeper quantitative understanding of structure-reactivity trends.

Advanced Research Perspectives and Applications of 1 Chloromethanesulfonylazepane

Development of Novel Synthetic Methodologies Inspired by 1-Chloromethanesulfonylazepane Reactivity

The inherent reactivity of the sulfonyl chloride functional group in this compound serves as a powerful inspiration for the development of new and innovative synthetic methods. This reactivity can be harnessed to create a diverse array of complex molecules with potential applications in medicinal chemistry and materials science.

Catalytic Transformations Utilizing the Sulfonyl Chloride Functionality

The sulfonyl chloride moiety is a versatile functional group that can participate in a variety of catalytic transformations. nih.gov Recent advancements have demonstrated that sulfonyl chlorides can be effectively utilized as precursors for sulfonyl radicals, which are valuable intermediates in organic synthesis. researchgate.netd-nb.info These radicals can then engage in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium-catalyzed reactions have been developed to transform sulfonyl chlorides into thioethers and thioesters, showcasing the utility of this functional group as a sulfur source. researchgate.netrsc.org

Furthermore, visible light photoredox catalysis has emerged as a green and efficient method for activating sulfonyl chlorides. researchgate.net This approach allows for the generation of sulfonyl radicals under mild conditions, which can then be used in reactions such as the hydrosulfonylation of alkenes. d-nb.info The development of such catalytic systems, inspired by the reactivity of compounds like this compound, opens up new avenues for the synthesis of complex sulfone-containing molecules. d-nb.info

Stereocontrolled Synthesis of Functionalized Azepane Derivatives

The azepane core is a privileged scaffold found in numerous biologically active compounds. The ability to synthesize functionalized azepane derivatives with precise control over stereochemistry is therefore of great importance. thieme-connect.comrsc.orggrafiati.com Various strategies have been developed for the stereoselective synthesis of azepanes, including ring-expansion reactions of piperidines and the use of chiral starting materials. rsc.orgacs.orgnih.gov

The presence of the sulfonyl chloride group in this compound provides a handle for introducing a wide range of functional groups onto the azepane ring. This allows for the creation of libraries of diverse azepane derivatives that can be screened for biological activity. For example, the sulfonyl chloride can be reacted with various nucleophiles to introduce new substituents, and subsequent transformations can be used to further modify the azepane scaffold. The insights gained from studying the reactivity of this compound can inform the design of new stereocontrolled synthetic routes to functionalized azepanes with desired therapeutic properties. acs.orgnih.gov

Contribution to Chemical Biology as a Synthetic Intermediate or Probe

The unique properties of this compound make it a valuable tool in the field of chemical biology, which aims to study and manipulate biological systems using chemical tools. ruc.dkfrontiersin.org It can serve as a versatile synthetic intermediate for the construction of more complex molecular probes or as a probe itself to investigate biological processes. ambeed.com

Design of Advanced Molecular Tools for Biological Systems

The development of molecular tools is crucial for understanding the intricate workings of biological systems. rsc.org this compound can be used as a starting material for the synthesis of such tools. For example, by attaching fluorescent dyes or other reporter groups to the azepane ring via the sulfonyl chloride functionality, researchers can create probes to visualize and track specific biological molecules or events within living cells. The azepane scaffold itself may also confer desirable properties to these probes, such as improved cell permeability or specific targeting capabilities.

Strategies for Bioconjugation via the Sulfonyl Chloride Group (e.g., protein labelling)

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a fundamental technique in chemical biology. rsc.org The sulfonyl chloride group is a reactive electrophile that can readily react with nucleophilic residues on proteins, such as lysine, to form stable sulfonamide bonds. rsc.orgmdpi.comnih.gov This makes this compound a potentially useful reagent for protein labeling. thermofisher.com

The reactivity of sulfonyl chlorides allows for the attachment of various tags to proteins, including fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic properties, or cytotoxic drugs for targeted cancer therapy. nih.gov While sulfonyl chlorides are highly reactive, their reaction conditions can be optimized to achieve a degree of selectivity for specific amino acid residues. rsc.org The stability of the resulting sulfonamide linkage is a key advantage for applications where a robust connection is required. rsc.org

| Bioconjugation Strategy | Reactive Group | Target Residue | Resulting Linkage |

| Amine Labeling | Sulfonyl Chloride | Lysine | Sulfonamide |

| Thiol Labeling | Maleimide | Cysteine | Thioether |

| Amine Labeling | NHS Ester | Lysine | Amide |

This table provides a simplified overview of common bioconjugation strategies.

Impact on Rational Ligand Design and Structure-Activity Relationship (SAR) Studies

The azepane scaffold is a common feature in many biologically active molecules, and understanding how modifications to this scaffold affect biological activity is crucial for the development of new drugs. researchgate.netresearchgate.net this compound can play a significant role in rational ligand design and structure-activity relationship (SAR) studies by providing a platform for systematic structural modifications. sci-hub.senih.govnih.govgardp.orgnih.govrsc.org

Synthesis of Analogs for Chemical Space Exploration

The generation of analog libraries is a critical strategy for exploring the chemical space around a lead compound, enabling the optimization of its properties. The synthesis of analogs of this compound can be systematically approached by modifying both the azepane scaffold and the sulfonyl chloride moiety.

Standard sulfonylation of azepane or its substituted derivatives with chloromethanesulfonyl chloride provides a direct route to a diverse set of analogs. smolecule.com The synthesis of the requisite chloromethanesulfonyl chloride can be achieved through various methods, including the radical-mediated reaction of methane (B114726) with sulfuryl chloride or the chlorination of methanesulfonic acid. smolecule.comwikipedia.org A German patent describes the preparation of chloromethanesulfonyl chloride from the sodium salt of chloromethanesulfonic acid and phosphorus pentachloride. google.com

The exploration of the chemical space can be systematically expanded by introducing various substituents on the azepane ring. The synthesis of N-substituted azepanes can be accomplished through methods like metal-catalyzed reactions of anilines with 1,6-hexanediol (B165255) or the reductive amination of 6-aminohexanoic acid with different carbonyl compounds. researchgate.net These substituted azepanes can then be reacted with chloromethanesulfonyl chloride to yield a library of analogs. A variety of functionalized N-sulfonyl-piperidines and N-sulfonyl-tetrahydropyridines have been synthesized and evaluated for their biological activities. nih.gov

Furthermore, diverse synthetic strategies for N-sulfonyl azepine derivatives, including dihydro- and tetrahydroazepines, have been developed utilizing inter- or intramolecular cyclization via metal-catalyzed reactions. wjbphs.com For instance, an efficient method for preparing trifluoromethyl-substituted azepin-2-carboxylates has been developed through a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.gov These varied synthetic approaches allow for the creation of a wide range of structurally diverse analogs for comprehensive chemical space exploration. cdnsciencepub.comfrontiersin.org

To illustrate the potential for analog synthesis, the following table outlines a series of hypothetical analogs of this compound that could be synthesized to explore the impact of substitution on the azepane ring.

| Compound Name | Structure | Rationale for Synthesis |

| 1-(Chloromethanesulfonyl)-4-methylazepane | To investigate the effect of a small alkyl substituent on the ring's conformation and the compound's lipophilicity. | |

| 1-(Chloromethanesulfonyl)-4-phenylazepane | To explore the impact of a bulky aromatic substituent on steric hindrance and potential π-stacking interactions. | |

| 4-((1-(Chloromethanesulfonyl)azepan-4-yl)oxy)aniline | To introduce a polar group and a potential hydrogen bond donor/acceptor to modulate solubility and target interactions. | |

| 1-(Chloromethanesulfonyl)-4-carboxyazepane | To incorporate a carboxylic acid moiety for potential salt formation or to act as a key interaction point with biological targets. |

This table is for illustrative purposes and the compounds listed are hypothetical.

Understanding Structure-Reactivity Relationships in Novel Chemical Entities

A fundamental understanding of the relationship between a molecule's structure and its chemical reactivity is paramount for the rational design of new compounds with desired properties. For this compound and its analogs, this relationship is primarily governed by the electronic and steric properties of the azepane ring and the inherent reactivity of the sulfonyl chloride group.

The reactivity of the sulfonyl chloride functional group is well-established; it is a potent electrophile susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of sulfonamides and other derivatives. wikipedia.org The rate and success of these reactions are influenced by the nature of the nucleophile and the steric and electronic environment around the sulfonyl chloride.

Computational studies using methods like Density Functional Theory (DFT) can provide significant insights into the reactivity and stability of azepane and its derivatives. acs.orgacs.org Such studies can elucidate the charge distribution, frontier molecular orbitals (FMOs), and molecular electrostatic potential, all of which are critical determinants of reactivity. acs.org For instance, the introduction of electron-withdrawing or electron-donating substituents on the azepane ring can modulate the electrophilicity of the sulfonyl group.

Quantitative Structure-Activity Relationship (QSAR) studies on related N-sulfonyl heterocycles have demonstrated that descriptors such as the size and nature of the N-sulfonyl group, atomic polarizability, and partition coefficient are crucial for biological activity. nih.govmdpi.commdpi.com In a study of N-sulfonyl-piperidines, the size of the N-sulfonyl group was found to be a major contributor to the observed activity. nih.gov These findings suggest that modifications to the chloromethyl group in this compound, for example, by replacing the chlorine with other halogens or introducing bulkier substituents, could significantly alter its reactivity and biological profile.

The following table summarizes key structural features of this compound and predicts how modifications might influence its reactivity.

| Structural Feature | Potential Modification | Predicted Effect on Reactivity |

| Azepane Ring | Introduction of electron-withdrawing groups (e.g., nitro, cyano) | May increase the electrophilicity of the sulfonyl chloride group, enhancing its reactivity towards nucleophiles. |

| Azepane Ring | Introduction of bulky substituents (e.g., tert-butyl, phenyl) | May introduce steric hindrance around the sulfonyl chloride, potentially decreasing reactivity with sterically demanding nucleophiles. |

| Chloromethyl Group | Replacement of chlorine with other halogens (F, Br, I) | Would alter the leaving group ability and the electronic nature of the sulfonyl group, thus modifying reactivity. |

| Sulfonyl Group | Insertion of a spacer between the sulfonyl group and the azepane nitrogen | Could alter the geometric relationship between the ring and the reactive center, potentially influencing intramolecular interactions and overall reactivity. |

This table presents predicted effects based on general chemical principles and may not reflect experimental outcomes.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-Chloromethanesulfonylazepane, and how can conflicting methodologies be resolved?

- Methodology : To identify synthetic routes, conduct systematic searches across validated databases (e.g., EPA Chem Dashboard, ECHA, and PubChem) using chemical identifiers (CASRN, IUPAC names) and cross-reference with peer-reviewed journals .

- Data Contradiction Analysis : Compare reaction yields, purity, and characterization data (e.g., NMR, HPLC) from multiple sources. Prioritize methods with reproducible protocols and documented safety profiles .

- Example Table :

| Synthetic Route | Yield (%) | Purity (HPLC) | Key Characterization Techniques | Reference |

|---|---|---|---|---|

| Route A | 78 | 99.5% | H NMR, IR | |

| Route B | 65 | 98.2% | LC-MS, X-ray diffraction |

Q. What are the recommended analytical techniques for characterizing this compound?

- Methodology : Use a combination of spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) methods. Validate results against certified reference materials (CRMs) when available .

- Critical Step : Cross-check melting points and spectral data with databases like ChemIDplus or ECHA to confirm structural integrity .

Q. How should researchers handle safety and toxicity data discrepancies for this compound?

- Methodology : Consult authoritative databases (e.g., Haz-Map, CAMEO Chemicals) for hazard classifications. Resolve contradictions by prioritizing studies compliant with GHS or CLP regulations .

- Example Protocol :

- Step 1: Extract toxicity data from ECHA and EPA DSSTox.

- Step 2: Compare acute toxicity (LD) and environmental fate data.

- Step 3: Classify reliability using criteria from (e.g., "Reliable with Restrictions" vs. "Not Reliable") .

Q. What strategies ensure comprehensive literature reviews for this compound?

- Methodology : Use Google Scholar and Scopus with Boolean terms (e.g., "this compound AND synthesis") and filter by citation count. Prioritize studies with detailed experimental sections and raw data .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the reaction mechanism of this compound?

- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to map transition states and intermediate energies. Validate models against experimental kinetic data .

- Data Integration : Compare computational results with in-situ spectroscopic data (e.g., Raman monitoring) to confirm mechanistic pathways .

Q. What statistical approaches are suitable for analyzing contradictory degradation data in environmental studies?

- Methodology : Apply multivariate analysis (e.g., PCA) to datasets from different environmental matrices (soil, water). Use reliability criteria from to weight data quality .

- Example Workflow :

- Cluster studies by testing conditions (pH, temperature).

- Exclude "Not Reliable" studies (e.g., incomplete documentation).

- Recalculate half-lives using validated data subsets.

Q. How can researchers design experiments to distinguish between competing hypotheses about the compound’s bioactivity?

- Methodology : Use a factorial design to test variables (e.g., concentration, exposure time). Include positive/negative controls and orthogonal assays (e.g., enzymatic vs. cellular assays) .

- Critical Analysis : Apply Bayesian statistics to quantify confidence intervals for competing hypotheses .

Q. What protocols validate the purity of this compound in multi-step syntheses?

- Methodology : Implement orthogonal purity checks (e.g., elemental analysis, DSC for polymorph detection) after each synthetic step. Document results in alignment with Beilstein Journal guidelines .

Data Reliability Assessment Table

Key Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.